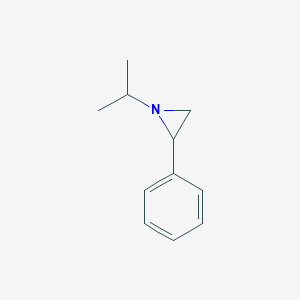

2-Phenyl-1-(propan-2-yl)aziridine

Description

Aziridines as Highly Strained Three-Membered Nitrogen-Containing Heterocycles in Organic Synthesis

Aziridines are the simplest nitrogen-containing saturated heterocycles and are characterized by a highly strained three-membered ring. rsc.orgclockss.org This ring strain, with bond angles of approximately 60°, is a defining feature that dictates their chemical behavior. wikipedia.orgnih.gov This inherent strain makes them valuable and reactive intermediates in organic synthesis. clockss.orgresearchgate.netillinois.edu

The discovery of aziridine (B145994) dates back to 1888 by chemist Siegmund Gabriel. wikipedia.orgillinois.edu Initially, the synthesis of aziridines was considered challenging due to their inherent instability and reactivity. rsc.org Over the years, numerous methodologies have been developed for their preparation, including transition-metal-catalyzed reactions and more sustainable approaches. rsc.orgillinois.edu A significant advancement in aziridine chemistry was the development of catalytic asymmetric aziridination of olefins in the early 1990s. illinois.edu Despite early challenges, the field has seen steady growth over the last 90 years, with a continuous development of new synthetic methods and applications. nih.gov

The considerable ring strain in aziridines, estimated to be around 26-27 kcal/mol, is the primary driver of their high reactivity. clockss.orgnih.gov This strain makes the aziridine ring susceptible to ring-opening reactions by various nucleophiles, a characteristic that is central to their synthetic utility. clockss.orgillinois.edumdpi.comwikipedia.org The reactivity of aziridines can be modulated by the substituents on the nitrogen and carbon atoms of the ring. mdpi.com Electron-withdrawing groups on the nitrogen, for instance, activate the ring, making it more susceptible to nucleophilic attack. clockss.orgthieme-connect.com This controlled reactivity allows for the stereo- and regioselective synthesis of a wide array of nitrogen-containing compounds. thieme-connect.com

Strategic Importance of Aziridine Derivatives as Building Blocks in Advanced Synthetic Chemistry

Aziridine derivatives serve as versatile building blocks in organic synthesis, providing access to a wide range of more complex molecules. rsc.orgnih.govresearchgate.net Their ability to undergo regio- and stereoselective ring-opening reactions makes them particularly valuable for constructing molecules with specific three-dimensional arrangements. thieme-connect.com

The synthetic versatility of aziridines stems from their ability to be transformed into a variety of other nitrogen-containing functional groups and heterocyclic systems. researchgate.netnih.gov Through ring-opening reactions, they can be converted into valuable products such as amino alcohols, diamines, and various chiral amines. nih.gov Furthermore, aziridines can undergo ring-expansion reactions to form larger heterocycles like azetidines, pyrrolidines, piperidines, and azepines. researchgate.netnih.gov The formation of azomethine ylides from certain N-substituted aziridines allows for their participation in 1,3-dipolar cycloaddition reactions, leading to the synthesis of a diverse range of nitrogen-containing heterocycles. nih.govwikipedia.org

Chiral aziridines are of significant interest in asymmetric synthesis due to their ability to serve as precursors to a wide variety of enantiomerically pure compounds. thieme-connect.comclockss.orgacs.org The stereochemistry of the aziridine ring can be effectively transferred to the product of a ring-opening reaction, allowing for the synthesis of chiral amines with predictable stereochemistry at α and β positions. thieme-connect.com Various methods have been developed for the asymmetric synthesis of aziridines, including the use of chiral catalysts and auxiliaries. rsc.orgclockss.orgmdpi.com Chiral aziridine-2-carboxylates, for example, are particularly useful as they possess two functional groups that can be manipulated to create a wide range of optically pure nitrogen-containing molecules, including amino acids and biologically active compounds. clockss.orglongdom.org

Structure

3D Structure

Properties

CAS No. |

4164-23-2 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2-phenyl-1-propan-2-ylaziridine |

InChI |

InChI=1S/C11H15N/c1-9(2)12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

PPBMXFCPLNONPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1 Propan 2 Yl Aziridine and Analogous Aziridine Derivatives

General Approaches to Aziridine (B145994) Ring Formation

The construction of the strained aziridine ring can be accomplished through several strategic approaches, each with its own set of advantages and substrate scope. These methods primarily involve the formation of one or two carbon-nitrogen bonds to close the three-membered ring.

Intramolecular Cyclization Reactions of Haloamines and Amino Alcohols

A foundational method for aziridine synthesis is the intramolecular cyclization of vicinal haloamines or activated amino alcohols. This process is an intramolecular nucleophilic substitution where the nitrogen atom displaces a leaving group on the adjacent carbon.

The Wenker synthesis is a classic example, involving the conversion of a β-amino alcohol to a sulfate (B86663) ester, followed by base-induced cyclization. wikipedia.org A modified, milder version of the Wenker synthesis uses chlorosulfonic acid to form the sulfate ester, which is then cyclized with sodium hydroxide (B78521) or sodium carbonate. researchgate.netorganic-chemistry.org This improved method is suitable for a broader range of amino alcohols, including those that are unstable in hot sulfuric acid. organic-chemistry.org

Similarly, the cyclization of haloamines, often generated in situ, provides a direct route to aziridines. wikipedia.orgresearchgate.net The reaction proceeds stereospecifically with inversion of configuration at the carbon bearing the leaving group. researchgate.net For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium leads to the efficient synthesis of aziridines. organic-chemistry.org

The Gabriel-type synthesis, which involves the chlorination of β-amino alcohols followed by intramolecular cyclization of the resulting β-chloro amines with alkali hydroxides, is another established method. researchgate.net

| Method | Precursor | Reagents | Key Features |

| Modified Wenker Synthesis | Amino Alcohols | 1. Chlorosulfonic acid 2. NaOH or Na2CO3 | Mild conditions, suitable for unstable substrates. researchgate.netorganic-chemistry.org |

| Haloamine Cyclization | Haloamines | Base | Stereospecific with inversion of configuration. wikipedia.orgresearchgate.net |

| From N-tosyl imines | N-tosyl imines | Iodomethyllithium | Efficient and general synthesis. organic-chemistry.org |

| Gabriel-Type Synthesis | β-amino alcohols | 1. Chlorinating agent 2. Alkali hydroxide | Stereospecific ring closure. researchgate.net |

This table summarizes key aspects of intramolecular cyclization methods for aziridine synthesis.

Nitrene Addition Reactions to Olefins

The addition of a nitrene, a neutral, electron-deficient nitrogen species, to an alkene is a powerful and widely used method for constructing the aziridine ring in a single step. wikipedia.org The nitrene can be generated through various methods, including metal-catalyzed reactions and photolytic or thermal processes.

Transition metal catalysts are frequently employed to generate and transfer nitrenes from various precursors to olefins. umich.edu This approach offers control over reactivity and selectivity. mdpi.com Common nitrene sources include iminoiodinanes like PhI=NTs (where Ts is a tosyl group). mdpi.com

Copper and silver-based catalysts have been shown to be effective for the aziridination of α- or β-fluoro olefins. nih.govresearchgate.net Rhodium catalysts are also used for the direct, stereospecific conversion of diverse olefins to N-H aziridines using O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the nitrogen source, without the need for external oxidants. nih.gov

Recent research has explored the use of first-row transition metal catalysts supported by pyridinophane macrocycles for nitrene transfer. mdpi.com Among these, copper(I) and copper(II) complexes have demonstrated high yields for the aziridination of styrenes. mdpi.com Organocatalytic methods using an iminium salt have also been developed for the aziridination of styrenes. nih.gov

| Catalyst System | Nitrene Source | Substrate Scope | Key Features |

| Copper/Silver | PhI=NTs | α- or β-fluoro olefins | High yields. nih.govresearchgate.net |

| Rhodium | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Mono-, di-, tri-, and tetrasubstituted olefins | Direct synthesis of N-H aziridines. nih.gov |

| Copper(I) and Copper(II) with Pyridinophane Ligand | PhI=NTs | Styrenes | High yields. mdpi.com |

| Iminium Salt (Organocatalyst) | PhI=NTs | Styrenes | Metal-free approach. nih.gov |

This table highlights various metal-catalyzed and organocatalytic nitrene transfer reactions for aziridine synthesis.

Nitrenes can also be generated from organic azides through photolysis or thermolysis, which causes the expulsion of nitrogen gas. wikipedia.orgresearchgate.net The resulting nitrene then adds to an alkene to form the aziridine. wikipedia.org

Visible light-activated transition metal complexes can act as triplet sensitizers to selectively generate triplet nitrenes from azidoformates, leading to the aziridination of a wide range of alkenes. nih.gov This method avoids competitive allylic insertion reactions. nih.gov More recently, organic dyes have been used as photosensitizers for the generation of triplet sulfonyl nitrenes, enabling the aziridination of complex alkenes. acs.orgnih.gov

Photocatalysis has also been employed to generate trifluoromethyl nitrene from azidotrifluoromethane, which then reacts with alkenes to produce previously unknown N-trifluoromethylaziridines. uochb.cz Additionally, readily accessible azoxy-triazenes can serve as nitrogen atom sources under visible light excitation for the aziridination of alkenes without the need for external oxidants or photocatalysts. acs.org

Syntheses from Precursor Heterocycles and Derivatives (e.g., Triazolines, Epoxides, Oximes)

Aziridines can be synthesized through the transformation of other heterocyclic systems or their derivatives.

The thermal or photochemical decomposition of 1,2,3-triazolines, formed from the cycloaddition of azides and alkenes, leads to the extrusion of nitrogen and the formation of an aziridine ring. wikipedia.orgnih.govacs.orgrsc.org This method can be highly efficient for producing aziridines from crystalline triazolines. nih.gov

Epoxides serve as valuable precursors for aziridines. The ring-opening of an epoxide with an azide, such as sodium azide, forms an azidoalcohol, which can then be converted to an aziridine. wikipedia.org The ring-opening of epoxides with amines followed by cyclization is another route. wikipedia.orgacs.org

The reduction of certain oximes with reagents like lithium aluminum hydride (LAH) can also yield aziridines. tandfonline.com This method is particularly effective for aryl ketoximes and oximes with an aromatic ring attached to the carbon alpha to the oxime group. tandfonline.com Sodium dihydrobis-(2-methoxyethoxy)aluminate has also been used for the reduction of aryl ketone oximes and their O-alkyl derivatives to produce aziridines in high yields. rsc.org

| Precursor | Reaction | Key Features |

| Triazolines | Thermal or photochemical denitrogenation | Efficient from crystalline precursors. nih.gov |

| Epoxides | Ring-opening with azide, followed by reduction and cyclization | Versatile route from readily available epoxides. wikipedia.org |

| Oximes | Reduction with LAH or other hydrides | Effective for specific types of oximes. tandfonline.comrsc.org |

This table outlines methods for synthesizing aziridines from other heterocyclic precursors.

Aza-Darzens Reactions and Related Imine-Based Methodologies

The aza-Darzens reaction involves the reaction of an imine with an α-haloester enolate or a related carbanion to form an aziridine-2-carboxylate. acs.orgrsc.org This method provides a powerful tool for the synthesis of highly substituted aziridines. acs.org The use of chiral auxiliaries, such as chiral sulfinimines, can lead to excellent stereoselectivity. acs.org

Brønsted acid catalysis has been shown to be effective for the direct aza-Darzens synthesis of N-alkyl cis-aziridines from diazo compounds and Schiff bases. organic-chemistry.org This protocol is mild and convenient. organic-chemistry.org Phase-transfer catalysts, such as amino-acid-derived bifunctional phosphonium (B103445) salts, have enabled the enantioselective aza-Darzens reaction of cyclic imines with α-halogenated ketones. nih.gov

The De Kimpe aziridine synthesis is another imine-based methodology where an α-chloroimine reacts with a nucleophile to generate the aziridine. wikipedia.org

Asymmetric Synthesis of Chiral Aziridines

The development of methods for the asymmetric synthesis of chiral aziridines is of great importance due to their utility as building blocks in the synthesis of enantiomerically pure compounds. scielo.brrsc.org Chiral aziridines can be transformed into various optically active nitrogen-containing molecules, including amino acids and alkaloids. researchgate.net

Catalytic Asymmetric Aziridination of Olefins and Imines

Catalytic asymmetric aziridination represents a powerful strategy for the synthesis of chiral aziridines from achiral starting materials. msu.edu This approach often involves the reaction of olefins or imines with a nitrene or carbene source in the presence of a chiral catalyst.

One notable method involves the reaction of imines with diazo compounds, catalyzed by chiral Lewis acids. For instance, boroxinate catalysts derived from VAPOL and VANOL ligands have been shown to be effective in the asymmetric aziridination of N-benzhydryl imines with ethyl diazoacetate, affording cis-3-substituted aziridine-2-carboxylates with high enantioselectivity. msu.eduresearchgate.net The MEDAM (tetramethyldianisylmethyl) protecting group on the imine nitrogen has been found to be superior to the benzhydryl group, leading to higher yields and asymmetric inductions, particularly for imines derived from aliphatic aldehydes. nih.gov

Another approach utilizes transition metal catalysts. Chiral rhodium(III) indenyl catalysts have been successfully employed for the enantioselective aziridination of unactivated terminal alkenes using hydroxylamines as the nitrogen source. nih.govacs.org This method exhibits broad functional group tolerance and excellent chemoselectivity for unactivated olefins. nih.gov Computational studies suggest a stepwise mechanism involving alkene migratory insertion into a rhodium-nitrenoid intermediate as the key enantio- and rate-determining step. nih.gov

Furthermore, chiral sulfide (B99878) organocatalysts have been developed for the asymmetric aziridination of imines via the imino Corey-Chaykovsky reaction, yielding diaryl aziridines with excellent enantioselectivity (95–98% ee). rsc.org

| Catalyst System | Substrates | Product | Enantioselectivity (ee) | Reference |

| VAPOL/VANOL-Boroxinate | N-MEDAM imines, Diazoacetates | cis-Aziridine-2-carboxylates | Up to 97% | nih.gov |

| Planar Chiral Rh(III) Indenyl | Unactivated Terminal Alkenes, Hydroxylamines | Chiral Aziridines | High | nih.govacs.org |

| (Thiolan-2-yl)diarylmethanol benzyl (B1604629) ether | Benzyl bromide, Imines | Diaryl Aziridines | 95-98% | rsc.org |

Diastereoselective and Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries provide a reliable method for controlling stereochemistry in aziridine synthesis. The auxiliary, a chiral moiety temporarily attached to the substrate, directs the stereochemical outcome of the reaction and is subsequently removed. youtube.com

A common strategy involves the use of chiral imines derived from chiral amines or aldehydes. For example, chiral imines prepared from (R)-phenylglycinol react with dimethylsulfonium methylide in a diastereoselective manner to produce chiral 2-substituted aziridines. clockss.org This reaction is believed to proceed through a highly ordered transition state involving chelation of the lithium cation to the oxygen and imino nitrogen atoms. clockss.org

Another example is the use of N-sulfinyl imines. The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents affords new chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity and excellent enantiomeric excess (>98% ee). rsc.org The stereochemical outcome is influenced by the coordinating ability of the α-chloro atom. rsc.org

Diastereomeric aziridine carbinols, synthesized from the same chiral source, can act as pseudo-enantiomeric ligands in the catalytic asymmetric arylation of aldehydes, leading to both enantiomers of chiral diarylmethanols with high enantioselectivity. nih.govorganic-chemistry.org This approach offers a cost-effective way to access both enantiomers of a chiral product. organic-chemistry.org

Asymmetric Ring-Closure Reactions

Asymmetric ring-closure reactions offer a direct route to chiral aziridines from acyclic precursors. These reactions typically involve an intramolecular nucleophilic substitution.

A well-established method is the Wenker synthesis and its modifications, which involve the cyclization of β-amino alcohols. organic-chemistry.org The conversion of amino alcohols to their hydrogen sulfates followed by cyclization with a base provides a mild route to aziridines. organic-chemistry.org

More recently, copper-catalyzed intramolecular hydroamination of allylic hydroxylamine (B1172632) esters has been developed for the synthesis of alkyl-substituted chiral aziridines with high regio- and enantiocontrol. organic-chemistry.org Another copper-promoted method involves the intramolecular C-H oxidative amination between a secondary amine and a benzylic C(sp³)-H bond. organic-chemistry.org

The reaction of secondary α-chloroketimines with lithium aluminum hydride can produce cis- and trans-1,2,3-trisubstituted aziridines through nucleophilic addition of a hydride to the imine followed by intramolecular cyclization. researchgate.net

Synthesis of N-Substituted 2-Phenylaziridines: Specific Considerations for Alkyl and Aryl Substituents (e.g., Isopropyl and Tosyl)

The nature of the substituent on the aziridine nitrogen significantly influences the properties and reactivity of the aziridine ring. The synthesis of N-alkyl and N-aryl substituted 2-phenylaziridines requires specific strategies to incorporate these groups and control the stereochemistry.

Strategies for Incorporating N-Alkyl Moieties like Isopropyl

The direct incorporation of N-alkyl groups, such as isopropyl, can be achieved through various methods. A rhodium(II)-catalyzed reaction of olefins with N-alkyl hydroxylamine-O-sulfonic acids provides a direct and stereospecific route to N-alkyl aziridines. nih.govnih.gov This method is operationally simple, scalable, and tolerant of various functional groups. nih.gov The yields for N-alkyl aziridination are generally good, though they can be slightly lower than for N-H aziridination, potentially due to steric hindrance from the bulkier N-alkyl group. nih.gov

Another approach involves the cross-coupling of aziridines with alkyl radical precursors. A nickel/photoredox-catalyzed methodology allows for the C(sp³)–C(sp³) cross-coupling between aziridines and aliphatic alcohols, which are activated as benzaldehyde (B42025) dialkyl acetals. nih.gov

| Method | Reagents | Product | Key Features | Reference |

| Rh(II)-catalyzed Aziridination | Olefins, N-alkyl hydroxylamine-O-sulfonic acids | N-Alkyl Aziridines | Direct, stereospecific, good yields | nih.govnih.gov |

| Ni/Photoredox Cross-Coupling | Aziridines, Benzaldehyde dialkyl acetals | β-Functionalized Amines | C(sp³)–C(sp³) bond formation | nih.gov |

Stereochemical Control in the Synthesis of 2-Phenyl-N-Substituted Aziridines

Controlling the stereochemistry in the synthesis of N-substituted 2-phenylaziridines is crucial. The use of a p-toluenesulfonyl (tosyl) group as an N-substituent is common, as it activates the aziridine ring for nucleophilic attack. clockss.org However, the removal of the tosyl group can sometimes be challenging. clockss.org The installation of a tosyl group on an alcohol to make it a better leaving group for subsequent reactions does not affect the stereochemistry at that carbon center. masterorganicchemistry.com

An experimental and theoretical study on the diastereoselective aziridination of styrene (B11656) with a magnetically recyclable copper(II) catalyst to form N-(p-toluenesulfonyl)-2-phenylaziridine suggested the formation of the kinetically more stable cis-invertomer. epa.gov This preference was attributed to π-stacking interactions between the tosyl group and the phenyl ring of styrene. The study also indicated a high energy barrier for cis-trans interconversion. epa.gov

In reactions where a silyl (B83357) group is used to control stereochemistry, desilylative elimination is generally anti-stereospecific. acs.org This allows for the conversion of a tetrahedral stereocenter to a trigonal one with high stereospecificity. acs.org

Computational and Theoretical Studies on Aziridine Structure and Reactivity

Quantum Chemical Investigations of Aziridine (B145994) Ring Systems

Quantum chemical methods are instrumental in dissecting the fundamental properties of the aziridine ring, such as its inherent strain and the dynamics of the nitrogen center.

The defining feature of the aziridine ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries to approximately 60°. wikipedia.orgalmerja.com This angle strain, analogous to that in cyclopropane, makes aziridines susceptible to ring-opening reactions, a property extensively exploited in synthetic chemistry. wikipedia.orgalmerja.com

Theoretical calculations, often employing homodesmotic reactions, are used to quantify the Ring Strain Energy (RSE). For the parent aziridine, the RSE is substantial. The introduction of substituents, such as the phenyl and isopropyl groups in 2-Phenyl-1-(propan-2-yl)aziridine, can modulate this strain. While alkyl groups generally have a minor influence on the RSE, phenyl groups can affect the electronic structure of the ring. rsc.org The bonding in aziridines is often described using the banana bond model, which depicts the C-C and C-N bonds as bent, reflecting the high p-character required to accommodate the small bond angles. wikipedia.org Protonation of the aziridine nitrogen significantly increases the ring strain, enhancing its electrophilicity and reactivity towards nucleophiles. mdpi.com

Table 1: Representative Ring Strain Energies (RSE) of Three-Membered Rings

| Compound | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.9 nih.gov |

| Aziridine | ~27 almerja.com |

| Aziridinium (B1262131) Ion | ~40-45 mdpi.comalmerja.com |

| Cyclopropene | 53.2 nih.gov |

Note: Values are approximate and can vary based on the computational method.

The nitrogen atom in an aziridine ring is pyramidal, leading to the possibility of stereoisomers known as invertomers. The interconversion between these invertomers occurs via nitrogen inversion, a process with a significant energy barrier that is increased by the ring strain. wikipedia.orgcaltech.edu This barrier is considerably higher than in acyclic amines, making it possible in some cases to isolate stable invertomers, particularly at low temperatures. wikipedia.orgcaltech.edu

Computational studies using ab initio and density functional theory (DFT) methods have been employed to calculate these inversion barriers. researchgate.net For N-substituted aziridines, the nature of the substituent dramatically affects the inversion rate. Electron-withdrawing groups and bulky substituents on the nitrogen or the ring carbons can influence the barrier height. caltech.edu In this compound, the bulky isopropyl group on the nitrogen atom sterically hinders the inversion process, contributing to a higher barrier compared to less substituted aziridines. Conversely, attachment of unsaturated groups to the nitrogen can lower the barrier by stabilizing the planar transition state through conjugation. caltech.edu

Table 2: Factors Influencing Nitrogen Inversion Barriers in Aziridines

| Factor | Effect on Inversion Barrier | Rationale |

|---|---|---|

| Ring Strain | Increase | The planar transition state for inversion has greater angle strain. wikipedia.org |

| Bulky N-Substituent | Increase | Steric hindrance in the planar transition state. caltech.edu |

| Unsaturated N-Substituent | Decrease | Conjugation stabilizes the planar transition state. caltech.edu |

| Electronegative N-Substituent | Increase | Inductive effect destabilizes the partial positive charge on nitrogen in the transition state. researchgate.net |

| Protic Solvents | Decrease (in some cases) | Hydrogen bonding can stabilize the ground state invertomers. caltech.edu |

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is indispensable for mapping the complex reaction mechanisms of aziridines, providing a level of detail that is often inaccessible through experimental methods alone.

DFT has become the workhorse for studying the mechanisms of aziridination and ring-opening reactions. acs.orgresearchgate.net These studies allow for the detailed characterization of reaction intermediates and transition states, providing critical insights into the reaction kinetics and thermodynamics. For instance, DFT calculations have been used to elucidate the stepwise versus concerted nature of metal-catalyzed aziridination reactions, identifying key intermediates like metallanitrenes or azametallacyclobutanes. acs.orgnih.gov

In the context of this compound, DFT could be used to model its formation, for example, via the cyclization of a corresponding amino alcohol. organic-chemistry.org Furthermore, DFT calculations are crucial for understanding its ring-opening reactions. By mapping the potential energy surface, researchers can determine the activation energies for nucleophilic attack at either of the ring carbons, thus predicting the reaction pathway under different conditions (e.g., acidic vs. basic). researchgate.net

One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For unsymmetrical aziridines like this compound, nucleophilic ring-opening can occur at two different carbon atoms, leading to regioisomers. Computational models can predict the preferred site of attack by calculating the energies of the respective transition states. researchgate.net

The regioselectivity is governed by a combination of steric and electronic factors. The phenyl group at C2 can stabilize an adjacent positive charge (carbocation-like character) in the transition state, favoring attack at that position (SN1-like mechanism). Conversely, steric hindrance from the phenyl and isopropyl groups may direct the nucleophile to the less substituted carbon (SN2-like mechanism). DFT calculations can quantify these competing effects. smolecule.com Similarly, the stereochemical outcome of these reactions can be predicted by analyzing the different diastereomeric transition states, explaining why a particular stereoisomer of the product is formed preferentially. acs.orgkhanacademy.org Machine learning models trained on computational and experimental data are also emerging as powerful tools for predicting regioselectivity in complex molecules. nih.govchemrxiv.org

Theoretical Aspects of Aziridine Basicity and Protonation

The basicity of the aziridine nitrogen is a key aspect of its reactivity, particularly in acid-catalyzed reactions. mdpi.com Computationally, basicity is often evaluated by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aziridine |

| Aziridinium Ion |

| Cyclopropane |

| Cyclopropene |

| Azaphosphiridines |

| Metallanitrene |

| Azametallacyclobutane |

Computational Assessment of Substituent Effects on Aziridine Reactivity (e.g., Phenyl Group and N-Substituents)

Computational and theoretical chemistry provides powerful tools to investigate the intricate relationship between the structure of a molecule and its reactivity. In the case of aziridines, computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the effects of various substituents on the aziridine ring's stability and reaction pathways. researchgate.netcyberleninka.ru The introduction of substituents, such as a phenyl group on a carbon atom or an isopropyl group on the nitrogen atom of this compound, significantly modulates the electronic and steric properties of the molecule, thereby influencing its chemical behavior.

Detailed Research Findings

Quantum chemical calculations have been employed to understand how substituents impact aziridine reactivity, including nitrogen inversion and ring-opening reactions. researchgate.netacs.org The stability and reactivity of the three-membered ring are highly dependent on the nature of the groups attached to the nitrogen and carbon atoms. nih.gov

Effect of Phenyl Group:

The position of a phenyl substituent on the aziridine ring is a critical determinant of its electronic properties and the stability of reactive intermediates. nih.govscispace.com Computational studies have shown that:

C-Phenyl Substitution: When a phenyl group is attached to a carbon atom of the aziridine ring, as in this compound, it can stabilize adjacent charges or radical intermediates through resonance. Upon oxidation, N-alkyl-C-phenyl-substituted aziridines tend to undergo spontaneous ring-opening to form azomethine ylide radical cations. nih.govscispace.com These intermediates are characterized by broad absorptions in the 500-800 nm range. nih.gov

N-Phenyl Substitution: In contrast, when the phenyl group is attached to the nitrogen atom, the radical cation formed upon oxidation tends to retain the closed-ring structure of the aziridine. nih.govscispace.com

Electrophilicity: DFT-based calculations of electronic reactivity indices show that phenyl-substituted aziridines generally act as medium-strength electrophiles. The electrophilic character is enhanced when two aryl groups are present. researchgate.netcyberleninka.ru

Effect of N-Substituents:

The substituent on the aziridine nitrogen atom plays a crucial role in controlling the barrier to nitrogen inversion and the regioselectivity of ring-opening reactions. researchgate.net The stability of the aziridine ring is influenced by whether the N-substituent is electron-donating or electron-withdrawing. nih.gov

DFT (B3LYP/6-31+) studies have been conducted to investigate the N-inversion energies for a series of N-substituted aziridines. researchgate.net Nitrogen inversion is a process where the nitrogen atom and its substituents move through a planar transition state. The energy barrier for this process is a measure of the conformational stability of the amine. For N-substituted aziridines, electron-withdrawing groups attached to the nitrogen generally decrease the inversion barrier by stabilizing the planar transition state, where the nitrogen lone pair resides in a p-orbital and can delocalize into the substituent's π-system. Conversely, sterically bulky alkyl groups tend to have higher inversion barriers. researchgate.net

One study systematically evaluated the effect of different N-substituents on the nitrogen inversion energy barrier, as detailed in the table below. researchgate.net

| N-Substituent (R) | N-Inversion Energy (kcal/mol) |

|---|---|

| CHMePh | 17.06 |

| Me | 16.97 |

| Bn | 16.70 |

| H | 16.64 |

| SiH₃ | 12.18 |

| Ph | 8.91 |

| COPh | 5.75 |

| CHO | 5.48 |

This interactive table allows for sorting by clicking on the column headers.

The data indicates that alkyl groups like methyl (Me) and benzyl (B1604629) (Bn) result in relatively high inversion barriers, comparable to that of an unsubstituted (H) aziridine. researchgate.net The CHMePh group shows the highest barrier, likely due to its steric bulk. researchgate.net In contrast, π-accepting groups like phenyl (Ph) and, more significantly, acyl groups like benzoyl (COPh) and formyl (CHO), dramatically lower the inversion barrier. researchgate.net The isopropyl group of this compound, being a bulky alkyl group, would be expected to confer a significant barrier to nitrogen inversion, similar to the methyl and benzyl substituents.

Furthermore, these computational models can predict the reactivity of the aziridine ring towards nucleophilic attack. For instance, the same study found that an aziridine with an N-formyl (CHO) substituent was the most reactive towards ring-opening by a cyanide ion. researchgate.net Computational models also suggest that for this compound, the isopropyl group likely adopts a pseudoaxial orientation to minimize steric strain, which in turn influences the stereochemical outcome of reactions by directing incoming reagents to the less hindered face of the ring.

Strategic Applications of Aziridines in Complex Organic Synthesis

Aziridines as Precursors for the Synthesis of Diverse Nitrogen-Containing Compounds

2-Phenyl-1-(propan-2-yl)aziridine is a valuable precursor for a multitude of nitrogenous compounds, primarily through nucleophilic ring-opening reactions. smolecule.com The strained three-membered ring readily opens upon attack by nucleophiles, a process often catalyzed by acids, to relieve ring strain. scispace.com This reaction provides a direct route to various functionalized amines.

The regioselectivity of the ring-opening is a key feature. Nucleophilic attack can occur at either of the two ring carbons. For 2-phenyl substituted aziridines, hydrogenolysis can be employed to specifically cleave the benzylic C–N bond, which is a common strategy for producing α-amino acid derivatives. scispace.com The presence of the N-isopropyl group, a non-activating alkyl substituent, means that the aziridine (B145994) typically requires acid catalysis for the ring-opening to proceed efficiently. scispace.com

Furthermore, N-alkyl-2-phenylaziridines can be subjected to regioselective β-lithiation when complexed with BH₃. bas.bgresearchgate.net The resulting lithiated intermediates are configurationally stable, enabling the enantioselective preparation of cis-2,3-disubstituted aziridines, further diversifying the accessible nitrogen-containing products. bas.bgresearchgate.net These transformations highlight the role of this compound as a versatile synthon, capable of being converted into a range of acyclic and cyclic nitrogenous molecules. smolecule.comresearchgate.net

Synthesis of Enantiomerically Pure Amino Acids and Their Derivatives

Chiral aziridines are instrumental in the asymmetric synthesis of amino acids. While much of the research focuses on aziridine-2-carboxylates (which contain a built-in carboxylic acid precursor), 2-phenyl-substituted aziridines like this compound offer an alternative route. scispace.com

The key strategy involves the regioselective ring-opening at the C-3 position (the carbon not bearing the phenyl group) to yield β-amino acid derivatives, or at the C-2 position (the benzylic carbon) to afford α-amino acid derivatives. scispace.com For C-3 aryl-substituted aziridines, hydrogenolysis is a particularly effective method for cleaving the benzylic C–N bond. scispace.com This process occurs with a high degree of regioselectivity and does not disturb the stereocenter at the C-2 position, which is maintained in the final α-amino acid product. scispace.com The use of an N-alkylated aziridine means that the resulting amino acid will be N-substituted, providing a direct route to N-isopropyl-phenylglycine derivatives.

Preparation of Biologically Relevant Azaheterocycles

The transformation of the three-membered aziridine ring into larger, more stable heterocyclic systems is a powerful strategy in medicinal chemistry. This compound can serve as a starting point for constructing various biologically important azaheterocycles. researchgate.net

The synthesis of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, can be achieved from aziridines through ring-expansion or formal cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org One common method involves the reaction of aziridines with substrates that can act as two-carbon or three-carbon synthons.

While direct [3+2] cycloadditions often utilize azomethine ylides generated from N-activated aziridines, strategies exist for non-activated aziridines as well. For instance, a cationic manganese porphyrin catalyst has been shown to enable a formal [3+2] cycloaddition between aziridines and styrenes to produce pyrrolidines. organic-chemistry.org

Ring expansion is another viable pathway to piperidines. This can be achieved by functionalizing a side chain attached to the aziridine ring, which then acts as an intramolecular nucleophile to open the ring and form a larger one. For example, an alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent can yield a 2-alkylsubstituted piperidine. researchgate.net Although this specific example uses a different N-substituent, the principle can be applied to derivatives of this compound.

The isoquinoline (B145761) scaffold is present in numerous alkaloids and pharmacologically active compounds. nih.gov Syntheses of isoquinoline derivatives from aziridines have been developed. One notable method involves a cascade ring-opening/cyclization of aziridines catalyzed by Yb(OTf)₃. bas.bg Another approach uses the reaction of N-tosyl aziridine with α-benzyl TosMIC derivatives in the presence of NaH and AlEt₂Cl to yield an isoquinoline derivative. bas.bg While these examples utilize N-tosyl activated aziridines, they demonstrate the potential of the aziridine core to be converted into this important heterocyclic system. The synthesis of tetrahydroquinolines often involves methods like transition metal-catalyzed hydrogenations or Diels-Alder reactions, which are less directly related to aziridine precursors. nsf.gov

The reaction of aziridines with carbonyl compounds is a well-established method for synthesizing five-membered oxazolidine (B1195125) rings. The formal [3+2] cycloaddition of N-tosylaziridines with aldehydes and ketones, catalyzed by Lewis acids like BF₃·Et₂O, provides a direct route to oxazolidines. acs.org For example, the reaction of 2-phenyl-N-tosylaziridine with isobutyraldehyde (B47883) produces 2-isopropyl-5-phenyl-3-(toluene-4-sulfonyl)oxazolidine in good yield. acs.org This demonstrates the reactivity of the 2-phenylaziridine (B142167) skeleton in forming such heterocycles.

A similar principle applies to the synthesis of oxazolidinones through the reaction of aziridines with carbon dioxide (CO₂), which can be viewed as a [3+2] cycloaddition. shu.ac.uk Gallium-catalyzed reactions of phenyl aziridines with CO₂ have been shown to selectively produce oxazolidinones. shu.ac.uk The synthesis of the larger seven-membered benzoxazepine ring from aziridines is less common, but methods exist for their preparation via multienzyme cascade reactions involving phenolic acids and β-amino acids, demonstrating a different synthetic paradigm. nih.gov

| Aziridine | Aldehyde | Lewis Acid | Yield | Reference |

|---|---|---|---|---|

| 2-Phenyl-N-tosylaziridine | Isobutyraldehyde | BF₃·Et₂O | 59% | acs.org |

| 2-Phenyl-N-tosylaziridine | Benzaldehyde (B42025) | BF₃·Et₂O | 75% | acs.org |

Utility as Chiral Synthons for the Development of Optically Active Compounds

When prepared in an enantiomerically pure form, this compound serves as a valuable chiral synthon. scispace.com Chiral aziridines are powerful intermediates because the stereochemical information at the ring carbons can be transferred with high fidelity to the product during stereoselective ring-opening reactions. scispace.comresearchgate.net

The fundamental principle is that nucleophilic attack on a chiral aziridine typically proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. smolecule.com This allows for the predictable synthesis of optically active products. For example, the ring-opening of a chiral (R)-2-phenylaziridine with a nucleophile at the unsubstituted carbon atom would lead to a chiral β-substituted amine with a defined stereochemistry.

Chiral aziridines, including derivatives of this compound, can also function as chiral ligands in asymmetric catalysis. scispace.comresearchgate.net For instance, chiral aziridinyl methanols have been successfully used as ligands for the enantioselective addition of dialkylzincs to aldehydes, producing optically active secondary alcohols with high enantiomeric excess. researchgate.net This dual utility—as both a building block that carries chirality into a target molecule and as a ligand that induces chirality in a reaction—makes compounds like this compound highly prized in asymmetric synthesis. researchgate.netnih.gov

Integration of Aziridines in Multi-Component and Cascade Reaction Sequences

The strained three-membered ring of aziridines renders them valuable building blocks in organic synthesis, particularly in reactions that construct molecular complexity in a single step. The compound this compound, with its specific substitution pattern, is a key precursor for the generation of diverse nitrogen-containing heterocyclic scaffolds through multi-component and cascade reaction sequences. These reactions capitalize on the ring-opening of the aziridine, which is initiated by various reagents to generate a reactive intermediate that can be trapped intramolecularly or by other components in the reaction mixture.

The reactivity of this compound in these sequences is primarily dictated by the electrophilic nature of the ring carbons and the nucleophilicity of the nitrogen atom after a formal or actual ring opening. The phenyl group at the C-2 position influences the regioselectivity of the ring-opening, typically directing nucleophilic attack to the benzylic carbon. The N-isopropyl group, a moderately bulky alkyl substituent, sterically and electronically modulates the reactivity of the aziridine nitrogen.

Aziridine-Based Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. While specific MCRs involving this compound are not extensively documented, the reactivity of analogous N-alkyl-2-phenylaziridines provides a strong basis for its expected behavior in such transformations. A prominent example is the [3+2] cycloaddition reaction with isocyanates, which serves as a cornerstone for synthesizing five-membered heterocycles.

In a typical sequence, the reaction of an N-alkyl-2-phenylaziridine with an isocyanate is catalyzed by a Lewis acid, such as nickel(II) iodide. The Lewis acid coordinates to the aziridine nitrogen, facilitating the cleavage of the C-N bond and the formation of an azomethine ylide intermediate. This 1,3-dipole then undergoes a [3+2] cycloaddition with the isocyanate to afford an iminooxazolidine derivative. The reaction proceeds with high regioselectivity, with the nucleophilic carbon of the azomethine ylide attacking the electrophilic carbonyl carbon of the isocyanate.

The following table outlines a representative multi-component reaction of a generic N-alkyl-2-phenylaziridine with an isocyanate, which is anticipated to be applicable to this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |

| N-Alkyl-2-phenylaziridine | Phenyl isocyanate | NiI₂ | 1-Alkyl-5-imino-4-phenyl-2-oxazolidine | Good to Excellent |

| N-Alkyl-2-phenylaziridine | Alkyl isocyanate | NiI₂ | 1-Alkyl-5-imino-4-phenyl-2-oxazolidine | Good |

This table is illustrative and based on reactions of analogous compounds.

It is noteworthy that under prolonged reaction times or with specific catalysts, the initially formed iminooxazolidine can isomerize to the more thermodynamically stable imidazolidinone derivative. The N-isopropyl group of this compound is expected to influence the rate and efficiency of these transformations due to its steric bulk compared to less hindered N-alkyl substituents.

Cascade Reactions Initiated by Aziridine Ring-Opening

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent transformations occur under the same reaction conditions without the need for isolating intermediates. The ring-opening of this compound can initiate a variety of cascade sequences, leading to the formation of complex heterocyclic systems.

A well-established cascade reaction involving 2-substituted aziridines is their conversion to oxazolidinones. This transformation can be initiated by reaction with a chloroformate, such as methyl chloroformate. The reaction proceeds via a two-step mechanism. Initially, the aziridine nitrogen attacks the chloroformate, leading to the formation of an N-acylated aziridinium intermediate. This is followed by an intramolecular ring-opening at the C-2 position by the carbonyl oxygen, with inversion of stereochemistry if the carbon is chiral, to furnish the corresponding oxazolidinone. The phenyl group at C-2 of this compound would facilitate this ring-opening due to the stabilization of the positive charge at the benzylic position.

The table below summarizes the expected outcome of the cascade reaction of this compound with a chloroformate.

| Reactant | Reagent | Solvent | Product | Anticipated Yield |

| This compound | Methyl Chloroformate | Acetonitrile | 3-Isopropyl-5-phenyl-2-oxazolidinone | High |

This table is illustrative and based on established reactivity of similar aziridines.

Furthermore, palladium-catalyzed cascade reactions of aziridines have emerged as a powerful tool for the synthesis of complex nitrogen-containing polycycles. For instance, a diverted Tsuji-Trost sequence can lead to an intramolecular Diels-Alder reaction. While this has been demonstrated on more complex tricyclic aziridines, the fundamental steps of palladium-catalyzed ring-opening of the aziridine to form a π-allylpalladium complex could be applicable to this compound if an appropriate tethered diene is present in the molecule. The versatility of such cascade processes highlights the potential of this compound as a precursor to novel and intricate molecular architectures.

Emerging Trends and Future Research Directions in Aziridine Chemistry

Development of Novel and Sustainable Catalytic Systems for Aziridine (B145994) Transformations

The transformation of aziridines into more complex nitrogen-containing molecules is a cornerstone of modern organic synthesis. A significant area of research is the development of catalytic systems that are not only efficient but also adhere to the principles of green chemistry. In the context of 2-Phenyl-1-(propan-2-yl)aziridine, recent efforts have been directed towards its polymerization under specific catalytic conditions, which can lead to the formation of high molecular weight polymers. smolecule.com While detailed catalytic data for this specific transformation remains an area of active investigation, the broader field of aziridine polymerization points towards the use of Lewis acids and transition metal complexes as effective initiators. The isopropyl group on the nitrogen atom of this compound plays a crucial role in the polymerization process, influencing the polymer's properties and the kinetics of the reaction.

Future research in this area is expected to focus on the design of catalysts that can control the stereochemistry of the resulting polymer, leading to materials with tailored properties. Furthermore, the development of catalytic systems based on earth-abundant and non-toxic metals is a key goal for enhancing the sustainability of these transformations.

Exploration of Unconventional Reactivity Modes for Substituted Aziridines, including this compound

The strained ring of aziridines is the source of their versatile reactivity, most commonly observed in nucleophilic ring-opening reactions. For this compound, the phenyl group at the C2 position and the isopropyl group on the nitrogen create a unique steric and electronic environment that can lead to unconventional reactivity.

One area of interest is the stereochemical outcome of its reactions. While SN2-type reactions are expected to proceed with inversion of configuration, studies on analogous aziridines have shown that the stereochemistry of the products can be influenced by the nature of the nucleophile and the solvent. smolecule.com This suggests that the interplay of steric hindrance from the isopropyl group and electronic effects from the phenyl ring in this compound could lead to unexpected stereochemical pathways.

Recent research has also explored the electrochemical oxidative coupling of primary amines and alkenes as a method for synthesizing N-alkyl aziridines. smolecule.com This approach, when applied to the synthesis of this compound from styrene (B11656) and isopropylamine, has been shown to be effective. The table below summarizes the yield and selectivity of this electrochemical method for related substrates.

| Alkene | Amine | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|

| Styrene | Isopropylamine | 71 | 3.2:1 |

| 4-Methylstyrene | Isopropylamine | 67 | 2.9:1 |

| Styrene | Cyclohexylamine | 58 | 2.1:1 |

This data highlights the efficiency of electrochemical methods for synthesizing N-alkyl aziridines and the influence of the amine on the reaction's success. smolecule.com

Future investigations will likely focus on harnessing these unconventional reactivity modes for the development of novel synthetic strategies. The precise control over the stereochemical outcome of reactions involving this compound remains a significant challenge and a promising avenue for future research.

Advanced Approaches in Stereocontrolled Synthesis Utilizing Aziridines

The ability to control the stereochemistry during a chemical transformation is paramount in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. The chiral nature of many substituted aziridines, including potentially chiral forms of this compound, makes them valuable building blocks in stereocontrolled synthesis.

Advanced synthetic strategies may involve the ring expansion or modification of simpler aziridines to selectively introduce the phenyl and isopropyl groups. smolecule.com The stereochemical outcome of nucleophilic ring-opening reactions of this compound is highly dependent on the reaction conditions. The stereochemistry of the resulting functionalized amines can be controlled by careful selection of the nucleophile, solvent, and any activating agents. smolecule.com

For instance, in analogous systems, the use of different protecting groups on the aziridine nitrogen has been shown to dramatically influence the diastereoselectivity of ring-opening reactions. This level of control is crucial for the synthesis of enantiomerically pure compounds. The development of new chiral catalysts and reagents that can effect highly stereoselective transformations on this compound is a key area for future exploration.

Interdisciplinary Research at the Interface of Aziridine Chemistry and Related Fields

The unique structural and reactive properties of aziridines have positioned them as important motifs in interdisciplinary research, particularly at the interface of chemistry, biology, and materials science. While specific interdisciplinary applications of this compound are still emerging, the broader class of aziridines has shown significant promise.

In medicinal chemistry, aziridine-containing compounds are investigated for a range of biological activities. Some derivatives have exhibited potential as antimicrobial and antitumor agents. smolecule.com The cytotoxic effects of certain aziridines against cancer cells make them interesting candidates for drug development. smolecule.com The specific substitution pattern of this compound could impart unique biological properties, warranting further investigation into its potential as a therapeutic agent.

In materials science, the ability of aziridines like this compound to undergo polymerization opens up possibilities for the creation of novel polymers with tailored properties. smolecule.com These polymers could find applications in areas such as drug delivery, coatings, and advanced materials.

The future of research on this compound will likely involve a greater emphasis on these interdisciplinary avenues. Collaborative efforts between synthetic chemists, biologists, and materials scientists will be crucial to fully explore and exploit the potential of this fascinating molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-1-(propan-2-yl)aziridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used approach involves the cyclization of β-amino alcohols with activating agents like tosyl chloride or Mitsunobu reagents. For example, sodium-mediated ring-closure reactions of pre-functionalized precursors have been reported to yield aziridine derivatives in moderate to high yields . Optimization often includes adjusting solvent polarity (e.g., THF vs. DMF) and temperature gradients to minimize side reactions. Kinetic studies suggest that low temperatures (0–5°C) favor regioselective ring formation .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is effective for enantiomeric separation. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents. For example, NOE correlations between the aziridine ring protons and the phenyl group provide evidence of cis/trans isomerism . X-ray crystallography is recommended for definitive structural elucidation, as demonstrated in studies of analogous N-substituted aziridines .

Q. What stability considerations are critical when handling this compound under laboratory conditions?

- Methodological Answer : The compound is prone to ring-opening in acidic or nucleophilic environments. Storage under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane) is advised. Stability assays using TLC or in-situ IR spectroscopy can monitor decomposition, particularly in reactions involving protic solvents .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in ring-opening reactions?

- Methodological Answer : The electron-withdrawing phenyl group increases ring strain, enhancing susceptibility to nucleophilic attack. For instance, regioselective ring-opening with Grignard reagents occurs preferentially at the less substituted carbon due to steric hindrance from the isopropyl group. Computational studies (DFT) on analogous systems reveal that transition-state stabilization via hyperconjugation governs selectivity .

Q. What strategies can resolve contradictions in reported biological activity data for aziridine derivatives, including this compound?

- Methodological Answer : Discrepancies often arise from impurities in synthesized batches or variability in assay conditions. Rigorous purification (e.g., flash chromatography followed by recrystallization) and standardized bioassays (e.g., fixed pH and temperature) are critical. Comparative studies using enantiomerically pure samples vs. racemic mixtures can isolate stereochemistry-dependent effects .

Q. How can flow chemistry techniques improve the scalability and safety of synthesizing this compound?

- Methodological Answer : Continuous-flow reactors enable precise control over exothermic ring-closure steps, reducing decomposition risks. For example, microreactors with residence times <5 minutes minimize side reactions in diazo compound syntheses . In-line analytics (e.g., UV-Vis monitoring) allow real-time adjustments to stoichiometry and temperature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.